molecular formula C22H19FN2O2 B2788396 N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide CAS No. 331461-71-3

N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide

Cat. No.: B2788396
CAS No.: 331461-71-3
M. Wt: 362.404
InChI Key: QQARWHYTDFJUJF-BUVRLJJBSA-N
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Description

N'-((E)-{4-[(4-Fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide is a Schiff base hydrazide derivative featuring a fluorinated benzyloxy substituent. Its molecular structure (C22H18FN2O2) includes a phenylacetohydrazide backbone conjugated with a 4-fluorobenzyloxy-substituted benzylidene moiety . This compound shares structural similarities with pharmacologically active hydrazides, such as VAC1 (N'-(2,4-dibromo-5-hydroxybenzylidene)-2-phenylacetohydrazide), which has been investigated for biological applications .

Properties

IUPAC Name

N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2/c23-20-10-6-19(7-11-20)16-27-21-12-8-18(9-13-21)15-24-25-22(26)14-17-4-2-1-3-5-17/h1-13,15H,14,16H2,(H,25,26)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQARWHYTDFJUJF-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide typically involves a multi-step process:

    Formation of the Hydrazone: The initial step involves the condensation of 4-[(4-fluorobenzyl)oxy]benzaldehyde with 2-phenylacetohydrazide under acidic or basic conditions to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

One of the primary areas of research surrounding N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide is its anticonvulsant properties. Studies have shown that derivatives of hydrazones exhibit significant anticonvulsant activity, making them candidates for the development of new antiepileptic drugs.

  • Study Findings : In a study assessing various derivatives, compounds similar to this compound demonstrated activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential efficacy against seizures .
CompoundED50 MES (mg/kg)ED50 scPTZ (mg/kg)TD50 (mg/kg)Protective Index
This compound52.30ND>500>9.56
Valproic Acid4856467841.6
Phenytoin28.10>500>100>3.6

ND = Not determined

Antimicrobial Activity

Another promising application is in the field of antimicrobial agents. The hydrazone derivatives have shown a spectrum of antibacterial and antifungal activities.

  • Case Study : Research has indicated that certain hydrazone compounds exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of N’-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties
Target Compound 4-Fluorobenzyloxy, phenylacetohydrazide 358.39 g/mol Hydrazide, fluorinated benzyloxy High polarity due to fluorine; potential for H-bonding
VAC1 (N'-(2,4-dibromo-5-hydroxybenzylidene)-2-phenylacetohydrazide) 2,4-Dibromo-5-hydroxybenzylidene 474.09 g/mol Brominated hydroxybenzylidene Enhanced lipophilicity (LogP ~3.2); antithyroid activity
N′-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-furohydrazide Benzyloxy, furohydrazide 348.36 g/mol Furan ring, benzyloxy Lower electron-withdrawing effect compared to fluorine; moderate solubility
2-(4-Chlorophenoxy)-N′-{(E)-[4-(allyloxy)phenyl]methylene}acetohydrazide Allyloxy, 4-chlorophenoxy 387.83 g/mol Chlorophenoxy, allyl ether Increased steric bulk; potential for radical scavenging
N′-(4-Methoxybenzylidene)-2-(biphenyl-4-yloxy)acetohydrazide Methoxy, biphenyloxy 442.49 g/mol Methoxy, biphenyl Extended π-conjugation; UV-vis absorption at ~310 nm

Physicochemical and Spectral Properties

  • Solubility: The fluorine substituent enhances solubility in polar solvents (e.g., DMSO) compared to non-fluorinated analogs like N′-{(E)-[4-(benzyloxy)phenyl]methylene}-2-furohydrazide .
  • IR Spectroscopy : The target compound exhibits characteristic C=O stretching at ~1660 cm<sup>−1</sup> and N-H stretching at ~3200 cm<sup>−1</sup>, consistent with hydrazide derivatives. Fluorine’s inductive effect shifts C-F vibrations to ~1250 cm<sup>−1</sup> .
  • NMR : The 4-fluorobenzyloxy group shows distinct <sup>19</sup>F NMR signals at ~-115 ppm and aromatic proton splitting in <sup>1</sup>H NMR due to para-substitution .

Key Differentiators

Fluorine vs. Bromine : The target compound’s fluorine substituent offers lower molecular weight and higher electronegativity compared to VAC1’s bromine, reducing toxicity risks while maintaining reactivity .

Benzyloxy vs. Methoxy : The 4-fluorobenzyloxy group provides stronger electron-withdrawing effects than methoxy derivatives (e.g., N′-(4-methoxybenzylidene) analogs), enhancing stability in oxidative environments .

Sulfanyl vs. Phenoxy: Sulfanyl-containing analogs (e.g., 2-[(4-chlorophenyl)sulfanyl] derivatives) exhibit higher logP values (~4.1) but lower solubility compared to the target compound’s phenoxy group .

Q & A

Q. What are the key considerations for optimizing the synthesis of N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example:

  • Solvent selection: Ethanol or methanol is often used due to their polarity and reflux capabilities .
  • Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) enhance condensation reactions between hydrazides and aldehydes .
  • Temperature and time: Reflux at 80–100°C for 4–6 hours ensures complete conversion .
  • Purification: Recrystallization with methanol or ethanol improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • IR spectroscopy: Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N–H at ~3200 cm⁻¹) .
  • <sup>1</sup>H-NMR: Resolves aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH signals (δ 9–11 ppm) .
  • X-ray crystallography: Determines molecular geometry and confirms E/Z isomerism .
  • Elemental analysis: Validates purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathways when synthesizing derivatives of this compound?

Methodological Answer: Unexpected products (e.g., diacylhydrazines instead of thiazolidinones) may arise due to competing reaction mechanisms. Strategies include:

  • Mechanistic studies: Use isotopic labeling (e.g., D2O) to track proton transfer steps .
  • Computational modeling: DFT calculations predict thermodynamic favorability of pathways .
  • In-situ monitoring: Techniques like HPLC-MS track intermediate formation .

Example: reports an unexpected N,N’-bis(phenoxyacetyl)hydrazine product due to dimerization, highlighting the need for reaction condition adjustments (e.g., stoichiometry, solvent polarity) .

Q. What design strategies enhance the bioactivity of analogs of this compound, particularly for anti-inflammatory or anticancer applications?

Methodological Answer:

  • Substituent modification: Introduce electron-withdrawing groups (e.g., -NO2, -F) to the phenyl ring to improve binding affinity .
  • Hybrid scaffolds: Incorporate benzimidazole or pyrazole moieties for synergistic activity .
  • Phosphorus-based derivatives: Synthesize α-hydrazinophosphonic acids to enhance cytotoxicity (e.g., IC50 values <10 µM in cancer cell lines) .

Q. How can fluorescence spectroscopy be optimized to study the photophysical properties of this compound?

Methodological Answer:

  • Solvent selection: Use aprotic solvents (e.g., DMSO) to minimize quenching .
  • pH adjustment: Optimal fluorescence intensity is observed at pH 5–7 due to reduced protonation of hydrazide groups .
  • Temperature control: Maintain 25°C to avoid thermal degradation .

Example: reports a fluorescence detection limit (LOD) of 0.269 mg/L and stability over 24 hours under optimized conditions .

Q. What computational approaches are recommended to predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, kinases) .
  • MD simulations: GROMACS assesses binding stability over 100 ns trajectories .
  • QSAR modeling: Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Q. How do structural variations (e.g., substituent position) impact the compound’s crystallographic packing and stability?

Methodological Answer:

  • X-ray analysis: Compare dihedral angles and hydrogen-bonding networks. For example:
    • The 4-fluorobenzyl group induces planar conformations, enhancing π-π stacking .
    • Methoxy substituents increase torsional strain, reducing crystal stability .

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